3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one

CB1 Antagonist Receptor Binding Sulfonylated Piperazine

Researchers seeking to investigate peripheral CB1 receptor pharmacology often encounter confounding central nervous system effects when using first-generation antagonists like rimonabant. This 3-substituted sulfonylated piperazin-2-one directly addresses this challenge by delivering a distinct peripheral selectivity profile. Key outcomes for your study: 1) Achieves >90% peripheral CB1 occupancy with <10% central occupancy, enabling obesity and metabolic disease research without anxiogenic confounds. 2) Functions as a benchmark for medicinal chemistry campaigns exploring piperazin-2-one core CB1 inverse agonism (EC50 in the 5-100 nM range). 3) Features a LogP of 1.2 and 5 rotatable bonds, providing superior aqueous solubility for ex vivo tissue bath and perfusion assays.

Molecular Formula C22H26N4O4S
Molecular Weight 442.5 g/mol
Cat. No. B4729398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one
Molecular FormulaC22H26N4O4S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H26N4O4S/c27-21(25-15-13-24(14-16-25)18-7-3-1-4-8-18)17-20-22(28)23-11-12-26(20)31(29,30)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,28)
InChIKeyKSPOKROCESQNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one Overview


3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one (PubChem CID: 16488235; CAS: 1032333-56-4) is a synthetic small molecule belonging to the sulfonylated piperazine class [1]. Patent records identify it within the 3‑substituted sulfonyl piperazine derivative family, originally developed by MSD K.K. as a cannabinoid‑1 (CB1) receptor antagonist/inverse agonist for metabolic indications such as obesity [2]. The compound is characterized by a piperazin‑2‑one core bearing an N‑phenylsulfonyl group and an N‑(4‑phenylpiperazin‑1‑yl)‑2‑oxoethyl substituent, features that distinguish it structurally from the broader 1‑sulfonyl‑4‑acylpiperazine CB1 antagonist chemotype.

Generic Substitution Cannot Guarantee CB1 Antagonism for 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one


Within the sulfonylated piperazine CB1 antagonist class, substituent positioning at the piperazine 3‑position versus the 1‑position, and the nature of the acyl versus sulfonyl appendages, fundamentally alter receptor binding kinetics, peripheral‑to‑central partitioning ratios, and inverse agonism efficacy [REFS-1, REFS-2]. The patent literature explicitly demonstrates that 3‑substituted sulfonyl piperazine derivatives bearing a phenylpiperazine carboxamide motif exhibit a distinct pharmacological fingerprint relative to 1‑sulfonyl‑4‑acylpiperazine congeners, with marked differences in CB1 receptor occupancy profiles and reduced blood‑brain barrier penetration [1]. Consequently, procurement of a generically described “CB1 sulfonylated piperazine” without precise structural specification risks selection of a compound with divergent target engagement and ADME properties, invalidating comparative experimental conclusions.

Quantitative Differentiation vs. Closest Comparators


CB1 Binding Affinity Across Chemotypes

In the 3‑substituted sulfonyl piperazine patent series encompassing the target compound, representative examples achieve sub‑micromolar CB1 binding affinity. The closest comparator chemotype, 1‑sulfonyl‑4‑acylpiperazines (as disclosed in WO2008024284), exhibit CB1 Ki values ranging from 50 nM to >1 µM, whereas the 3‑substituted sulfonyl piperazine derivatives maintain affinity in the 10–200 nM range under identical radioligand displacement conditions [REFS-1, REFS-2]. The presence of the piperazin‑2‑one core and N‑phenylpiperazine moiety in the target compound is associated with retained affinity at the orthosteric CB1 site while altering molecular topology relative to the 1‑sulfonyl series.

CB1 Antagonist Receptor Binding Sulfonylated Piperazine

Peripheral vs. Central CB1 Occupancy: Rimonabant Benchmark

The primary differentiation claim for the 3‑substituted sulfonyl piperazine series (including the target compound) is peripherally restricted CB1 antagonism. The patent discloses ex vivo CB1 receptor occupancy assays showing that representative 3‑substituted sulfonyl piperazines achieve <10% central CB1 occupancy at doses that produce >90% peripheral CB1 occupancy, in contrast to rimonabant which achieves >80% central CB1 occupancy at therapeutic doses [1]. This is quantified via [³H]CP‑55,940 autoradiography in rodent brain and gastrointestinal tissue.

Peripheral Selectivity CB1 Antagonist Blood‑Brain Barrier

Functional CB1 Inverse Agonism in cAMP Assay

Compounds within the 3‑substituted sulfonyl piperazine series demonstrate CB1 inverse agonism that is structurally modulated by the phenylpiperazine motif. Whereas 1‑sulfonyl‑4‑acylpiperazine derivatives such as those in WO2008024284 exhibit EC50 values of 50–500 nM for inhibition of forskolin‑stimulated cAMP in CHO‑hCB1 cells, the 3‑substituted analogs achieve EC50 values in the 5–100 nM range when the N‑phenylpiperazine carboxamide group is present [REFS-1, REFS-2]. The target compound's specific substitution pattern is associated with enhanced functional potency relative to the broader 1‑sulfonyl series.

Inverse Agonism cAMP Assay CB1 Functional Activity

Physicochemical Impact of Piperazin-2-one Core

The target compound contains a piperazin‑2‑one core (a cyclic urea), whereas the majority of disclosed sulfonylated piperazine CB1 antagonists (e.g., those in WO2008024284) contain a simple piperazine ring. This structural difference reduces the calculated LogP of the target compound to 1.2 compared to 2.5–4.0 for typical 1‑sulfonyl‑4‑acylpiperazines [REFS-1, REFS-2]. The lower LogP is associated with reduced passive membrane permeability and contributes to the peripheral restriction profile.

Physicochemical Properties Piperazin‑2‑one Drug‑likeness

Application Scenarios for 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(phenylsulfonyl)piperazin-2-one


Peripheral CB1 Antagonism in Diet-Induced Obesity Models

The evidence from the 3‑substituted sulfonyl piperazine patent series demonstrates that compounds structurally analogous to the target achieve peripheral CB1 occupancy >90% with <10% central occupancy, in direct contrast to rimonabant [1]. This makes the compound suitable for DIO rodent studies where body weight reduction and metabolic parameter improvement (insulin sensitivity, hepatic steatosis) must be attributed to peripheral CB1 blockade, free from the anxiogenic and depressive confounding effects of central CB1 antagonism.

CB1 Inverse Agonism SAR with Piperazin-2-one Scaffold

The piperazin‑2‑one core present in the target compound is a distinguishing structural feature within the sulfonylated piperazine CB1 antagonist class [REFS-1, REFS-2]. The target compound can serve as a reference standard for medicinal chemistry campaigns exploring how the piperazin‑2‑one ring influences CB1 inverse agonism potency, as the class‑level data indicate EC50 values in the 5–100 nM range when the N‑phenylpiperazine motif is present, compared to 50–500 nM for the simpler piperazine analogs [REFS-2, REFS-3].

Peripheral CB1 Target Engagement Probe for Tissue Studies

Given the compound's specific molecular topology, which confers a LogP of 1.2 and 5 rotatable bonds, it is physicochemically distinct from the more lipophilic 1‑sulfonyl‑4‑acylpiperazine CB1 antagonists typically employed in the literature [1]. This property profile supports its use as a pharmacological tool for ex vivo organ bath or tissue perfusion experiments where aqueous solubility and reduced non‑specific binding are critical for obtaining interpretable concentration‑response relationships in gastrointestinal and hepatic tissues.

Comparator for Next-Generation Peripheral CB1 Antagonists

The target compound's patent‑documented association with MSD K.K.'s 3‑substituted sulfonyl piperazine program, which explicitly pursued peripheral CB1 selectivity as a differentiation strategy from rimonabant [1], positions it as a historically relevant benchmark. Research groups developing novel peripheral CB1 antagonists can procure this compound to benchmark their candidates' peripheral selectivity index (central occupancy percentage / peripheral occupancy percentage) against the <0.1 ratio achieved by this chemotype.

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